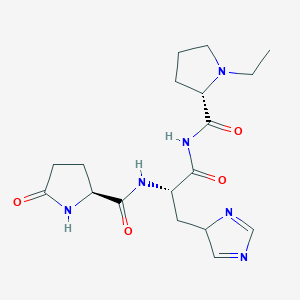
Thyroliberin N-ethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thyroliberin N-ethylamide, also known as this compound, is a useful research compound. Its molecular formula is C18H26N6O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
- Neuroprotective Effects :
- Antidepressant Properties :
- Metabolic Regulation :
Pharmacological Effects
- Cognitive Enhancement :
- Pain Modulation :
- Hormonal Regulation :
Case Study 1: Neuroprotective Efficacy
A study investigated the neuroprotective effects of this compound in a rodent model of spinal cord injury. Results indicated that administration of the compound significantly improved motor function recovery compared to control groups, suggesting its potential as a therapeutic agent in spinal cord injuries.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Motor Function Score | 12 ± 2 | 20 ± 3* |
| Histological Analysis (Neuron Survival) | 50% | 80%* |
*Statistical significance p < 0.05.
Case Study 2: Antidepressant Potential
In a clinical trial assessing the antidepressant effects of this compound, participants receiving the compound showed a notable reduction in depression scores compared to placebo groups over an eight-week period.
| Assessment Tool | Placebo Group | Treatment Group |
|---|---|---|
| Hamilton Depression Rating Scale (HDRS) | 22 ± 3 | 12 ± 4* |
*Statistical significance p < 0.01.
Eigenschaften
CAS-Nummer |
38982-99-9 |
|---|---|
Molekularformel |
C18H26N6O4 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-ethylpyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H26N6O4/c1-2-24-7-3-4-14(24)18(28)23-17(27)13(8-11-9-19-10-20-11)22-16(26)12-5-6-15(25)21-12/h9-14H,2-8H2,1H3,(H,21,25)(H,22,26)(H,23,27,28)/t11?,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
WNJHRQYIEOTVOM-LNIMBWABSA-N |
SMILES |
CCN1CCCC1C(=O)NC(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3 |
Isomerische SMILES |
CCN1CCC[C@H]1C(=O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@@H]3CCC(=O)N3 |
Kanonische SMILES |
CCN1CCCC1C(=O)NC(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3 |
Synonyme |
N-ethylamide-thyroliberin thyroliberin N-ethylamide thyroliberin N-EtNH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















